N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, oxadiazole, and quinoline moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dimethoxyphenyl derivative, followed by the formation of the quinoline and oxadiazole rings. Key steps include:
Formation of 2,4-dimethoxyphenyl derivative: This can be achieved through the methylation of 2,4-dihydroxybenzene using methyl iodide in the presence of a base like potassium carbonate.
Synthesis of quinoline moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Formation of oxadiazole ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound, typically using amide bond formation reactions facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the oxadiazole ring to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines derived from the reduction of the oxadiazole ring.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide: Lacks the methyl group on the quinoline ring.
N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-thiadiazol-5-yl]butanamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of both the oxadiazole and quinoline moieties in N-(2,4-dimethoxyphenyl)-4-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[3-(6-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-14-7-9-18-15(11-14)12-17(24(30)26-18)23-27-22(33-28-23)6-4-5-21(29)25-19-10-8-16(31-2)13-20(19)32-3/h7-13H,4-6H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBHXJNUSRCXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)CCCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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